Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide

PKM2 activation Cancer metabolism Tetrahydroquinoline sulfonamide

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide (CAS 954640-19-8) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype. This scaffold was identified as the third distinct series of activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a metabolic target implicated in anabolic cancer cell proliferation.

Molecular Formula C24H24N2O3S
Molecular Weight 420.53
CAS No. 954640-19-8
Cat. No. B2969692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide
CAS954640-19-8
Molecular FormulaC24H24N2O3S
Molecular Weight420.53
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H24N2O3S/c1-2-18-8-12-22(13-9-18)30(28,29)25-21-11-14-23-20(16-21)10-15-24(27)26(23)17-19-6-4-3-5-7-19/h3-9,11-14,16,25H,2,10,15,17H2,1H3
InChIKeyKFKZTTMYZJDNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide (CAS 954640-19-8): Scientific Procurement Guide for a Differentiated Tetrahydroquinoline-6-Sulfonamide


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide (CAS 954640-19-8) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype [1]. This scaffold was identified as the third distinct series of activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a metabolic target implicated in anabolic cancer cell proliferation [1]. The compound is characterized by a tetrahydroquinolin-2-one core bearing a benzyl substituent at the N1 position and a 4-ethylbenzenesulfonamide moiety at the C6 position via a sulfonamide linkage. This structural arrangement places it within a focused chemical space explored for allosteric modulation of PKM2 and related nucleotide-binding targets, distinct from the more common N1-sulfonylated tetrahydroquinoline series pursued for 5-HT6 receptor antagonism [2].

Why N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide Cannot Be Trivially Replaced by Other Tetrahydroquinoline Sulfonamides


Within the tetrahydroquinoline sulfonamide class, the position of the sulfonamide attachment and the nature of the N1 substituent define distinct biological target profiles, making generic substitution highly unreliable. The N1-sulfonylated tetrahydroquinolines (e.g., US 7,964,603 B2 exemplars) are primarily 5-HT6 receptor ligands [1], while the 6-sulfonamide series, to which this compound belongs, is mechanistically linked to PKM2 activation and metabolic regulation in cancer [2]. Even within the 6-sulfonamide series, the N1 substituent critically dictates potency: published SAR data show that replacing N1-methyl with N1-phenyl in analogous 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamides ablates PKM2 activation activity entirely (AC50 >20 μM vs. 0.25 μM for the N1-methyl counterpart) [2]. The N1-benzyl group of CAS 954640-19-8 represents a sterically and electronically distinct perturbation from both N1-methyl and N1-phenyl analogs, occupying a unique SAR niche. Consequently, substituting this compound with a close-in-class analog lacking the precise N1-benzyl, C6-4-ethylbenzenesulfonamide substitution pattern risks complete loss of the desired pharmacological phenotype.

Quantitative Differentiation Evidence for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide Relative to Closest Structural Analogs


Chemotype Differentiation: 6-Sulfonamide vs. 1-Sulfonamide Tetrahydroquinolines Dictates Target Engagement Class

The target compound belongs to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, which was identified as a PKM2 activator scaffold [1]. In contrast, the more common 1-sulfonamide tetrahydroquinoline series (e.g., compounds exemplified in US 7,964,603 B2) was developed as 5-HT6 receptor ligands and is pharmacologically unrelated [2]. This chemotype-level distinction is critical: a user requiring a PKM2-activator phenotype cannot substitute a 1-sulfonamide tetrahydroquinoline and expect equivalent biological activity. The 6-sulfonamide attachment pattern is a prerequisite for PKM2 activation within this scaffold class, with the 1-position available for substituent optimization independently from the sulfonamide pharmacophore [1].

PKM2 activation Cancer metabolism Tetrahydroquinoline sulfonamide

N1-Substituent Impact on PKM2 Activation Potency: Benzyl vs. Methyl vs. Phenyl SAR Context

In the closely related 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide series, the N1 substituent is a critical potency determinant for PKM2 activation. Published SAR data for the N1-methyl series show that compound 24 (N1-methyl, 3-methylbenzenesulfonamide at C6) achieves an AC50 of 0.25 μM with 101% maximum response in the hPKM2 luminescence-coupled assay [1]. In contrast, N1-phenyl analogs in the same series are inactive (AC50 >20 μM, Table 3, compounds 47 and 48) [1]. The N1-benzyl group of CAS 954640-19-8 occupies an intermediate steric/electronic space between N1-methyl (small, flexible) and N1-phenyl (rigid, conjugated), representing a distinct SAR point that cannot be predicted by extrapolation from either endpoint. No direct PKM2 AC50 data for the N1-benzyl derivative have been published; however, the SAR trend demonstrates that N1-substituent identity alone can toggle between nanomolar potency and complete inactivity.

Structure-activity relationship PKM2 AC50 N1-substituent effect

Para-Ethyl Substituent Differentiation vs. Para-H, Para-Methyl, and Para-Chloro Analogs in the 6-Sulfonamide Series

In the N1-methyl 6-sulfonamide PKM2 activator series, the para-substituent on the benzenesulfonamide ring significantly modulates potency. Published data show: 4-H (unsubstituted, compound 2) AC50 = 0.79 μM (inferred from primary hit); 4-methyl (compound 25) AC50 = 1.4 μM, Max Resp. 102%; 4-fluoro (compound 28) AC50 = 6.0 μM, Max Resp. 84% [1]. The 4-ethyl substituent on CAS 954640-19-8 introduces increased lipophilicity (calculated XLogP3 = 4.1 [2]) and altered steric bulk relative to the 4-H, 4-methyl, and 4-halo analogs, which is predicted to influence both target binding and physicochemical properties such as solubility and metabolic stability. In the broader sulfonamide SAR context, para-substituent variation has been shown to shift potency by >7-fold within a single chemotype [1].

Aryl sulfonamide SAR Para-substituent effect PKM2 modulator optimization

Physicochemical Differentiation: Calculated LogP, Topological Polar Surface Area, and Hydrogen Bonding Profile vs. In-Class Analogs

Computationally derived physicochemical properties differentiate CAS 954640-19-8 from its closest structural analogs. The compound has a molecular weight of 420.5 g/mol, calculated XLogP3 of 4.1, topological polar surface area (TPSA) of 74.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Compared to the N1-methyl, 6-(4-methylbenzenesulfonamide) analog (compound 25 in Walsh et al., MW ≈ 344 g/mol, predicted XLogP ≈ 2.2), the target compound is substantially more lipophilic and has a larger molecular volume. These differences place CAS 954640-19-8 closer to the boundary of Lipinski's Rule of Five space, making it a useful probe for assessing the tolerance of the PKM2 target to increased lipophilicity and molecular bulk—a key consideration in lead-to-candidate progression where balancing potency against pharmacokinetic liabilities is essential [2].

Drug-likeness Physicochemical property prediction Lead optimization

Recommended Research and Procurement Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide (CAS 954640-19-8)


PKM2 Activator Lead Optimization: Exploring N1-Benzyl and 4-Ethyl SAR Space

CAS 954640-19-8 is best deployed as a probe compound to interrogate the structure-activity relationship of PKM2 activators at the N1-benzyl and 4-ethylbenzenesulfonamide substitution positions. The published PKM2 activator series (Walsh et al., 2011) extensively characterized N1-methyl analogs but did not explore N1-benzyl derivatives [1]. Procurement of this compound enables a direct comparison of PKM2 AC50 and maximum response values against the published N1-methyl benchmark compounds (e.g., compound 24, AC50 = 0.25 μM), providing critical data on whether the increased steric bulk and lipophilicity of the N1-benzyl group are tolerated or detrimental to target activation.

Profiling Lipophilic Tolerance in the 2-Oxo-tetrahydroquinoline-6-sulfonamide Scaffold

With a calculated XLogP3 of 4.1, this compound represents the upper end of the lipophilicity range within the reported 6-sulfonamide PKM2 activator series [2]. It can serve as a lipophilic boundary probe in ADME/Tox profiling panels to assess the impact of elevated logP on metabolic stability, solubility, plasma protein binding, and off-target promiscuity relative to less lipophilic analogs (e.g., compound 24, XLogP ≈ 2.2) [1][2]. This application is particularly relevant for medicinal chemistry teams seeking to balance PKM2 activation potency with drug-like properties.

Selectivity Profiling Against 5-HT6 and RORγ Receptors to Confirm Chemotype Fidelity

Given that structurally distinct tetrahydroquinoline sulfonamides are known ligands for 5-HT6 receptors (US 7,964,603 B2) [3] and RORγ (US 10,364,237 B2) [4], CAS 954640-19-8 should be profiled in selectivity panels against these targets to establish whether the 6-sulfonamide, N1-benzyl substitution pattern confers target specificity for PKM2 over these off-target receptors. Such profiling data are essential for researchers deciding between procurement of this compound versus N1-sulfonylated tetrahydroquinoline analogs that are mechanistically linked to distinct therapeutic indications (CNS disorders vs. cancer metabolism vs. autoimmune disease).

Synthetic Intermediate for Diversification of the C6 Sulfonamide and N1 Substituent

The compound's structure, with a synthetically accessible sulfonamide linkage at C6 and a modifiable N1-benzyl group, positions it as a versatile intermediate for parallel library synthesis [1]. Procurement of this specific compound enables further derivatization at either terminus: the benzylic position can be deprotected or modified, while the 4-ethylbenzenesulfonamide can serve as a comparator for sulfonamide exchange reactions. This scenario applies to academic and industrial medicinal chemistry groups engaged in the synthesis of novel PKM2 modulators or broader tetrahydroquinoline-based probe compound collections.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.